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Compound of Interest

3-{(4-
Compound Name: Fluorophenyl)sulfanyllpropanehydr

azide
CAS No.: 851169-59-0
Cat. No.: B3387718

Abstract

This document provides a detailed guide for researchers, scientists, and drug development
professionals on the application of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide in target-
based screening campaigns. We will explore the chemical rationale behind its use, focusing on
the reactive potential of the hydrazide moiety for forming covalent or coordinate covalent bonds
with protein targets. This note offers comprehensive, step-by-step protocols for primary
biochemical screening, secondary biophysical validation using mass spectrometry, and kinetic
characterization to empower researchers in the discovery of novel therapeutics.

Introduction: The Rationale for Screening
Hydrazide-Containing Fragments

© 2026 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b3387718#bc-rfq
https://www.benchchem.com/product/b3387718/docs?utm_src=pdf-body#application-note-3-4-fluorophenyl-sulfanyl-propanehydrazide-for-target-based-screening
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3387718?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

The resurgence of interest in covalent inhibitors for "undruggable” targets has spurred the
exploration of novel reactive functionalities, or "warheads," in drug discovery.[1] Hydrazide and
hydrazine moieties are versatile functional groups that have been incorporated into a range of
biologically active compounds, including inhibitors of monoamine oxidases and carbonic
anhydrases.[2][3][4] The electron-rich nature of the hydrazide group makes it a potent
nucleophile and a chelator of metal ions, allowing it to react with various functional groups and
cofactors within an enzyme's active site.[5][6]

3-[(4-Fluorophenyl)sulfanyl]propanehydrazide is a fragment-like molecule that combines
three key features:

o A Reactive Hydrazide "Warhead": This functional group can form covalent hydrazone
linkages with aldehydic or ketonic groups on proteins or cofactors, or it can form coordinate
covalent bonds with metal ions in metalloenzymes.[6][7]

o A Flexible Propane Linker: This allows for optimal positioning of the warhead within a binding
pocket.

e A 4-Fluorophenyl Group: This common medicinal chemistry motif can participate in various
non-covalent interactions, such as hydrophobic and aromatic stacking interactions, to
enhance binding affinity.

Given these characteristics, 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide is a compelling
candidate for target-based screening campaigns, particularly against enzyme classes known to
be susceptible to covalent or metal-coordinating inhibition.

Potential Mechanism of Action and Target Classes

The hydrazide moiety of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide can engage in
several modes of inhibition. One prominent mechanism is the formation of a covalent bond with
a target protein. This typically involves an initial non-covalent binding event, followed by the
irreversible formation of a covalent adduct.[8][9][10]

Diagram: Proposed Mechanism of Covalent Inhibition
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Caption: A two-step model of irreversible covalent inhibition.
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Potential Protein Target Classes:

» Metalloenzymes (e.g., Carbonic Anhydrases, Matrix Metalloproteinases): The hydrazide can
act as a zinc-binding group, coordinating with the catalytic metal ion in the active site.[2]

* Enzymes with Aldehyde or Ketone Cofactors (e.g., Pyridoxal Phosphate-Dependent
Enzymes): The hydrazide can form a stable hydrazone with the cofactor.[7]

e Cysteine Proteases: While less common for hydrazides, the nucleophilic cysteine in the
active site could potentially react under specific conditions.

¢ Quinone-dependent Amine Oxidases: Hydrazine derivatives have been shown to be
irreversible inhibitors of this class of enzymes.[11]

Experimental Protocols

A robust screening cascade is essential to identify and validate true hits while eliminating false
positives.[12] We propose a two-tiered approach: a primary biochemical assay for high-
throughput screening, followed by a secondary mass spectrometry-based assay to confirm
covalent modification.

Diagram: Target-Based Screening Workflow
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Caption: A comprehensive workflow for screening and validating covalent inhibitors.
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Primary Screening: High-Throughput Biochemical Assay

Objective: To identify compounds that inhibit the activity of the target enzyme in a high-
throughput format.

Materials:

Target enzyme

e Substrate for the enzyme

o Assay buffer

o 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide and other library compounds
» Positive and negative controls

e Microplates (384-well)

» Plate reader

Protocol:

o Compound Plating: Prepare serial dilutions of 3-[(4-
Fluorophenyl)sulfanyl]propanehydrazide and other library compounds in an appropriate
solvent (e.g., DMSO). Dispense the compounds into the microplate.

e Enzyme Addition: Add the target enzyme to each well of the microplate.

 Incubation: Incubate the enzyme and compound mixture for a defined period (e.g., 30
minutes) to allow for binding and potential covalent modification.

o Substrate Addition: Initiate the enzymatic reaction by adding the substrate to each well.

» Detection: Measure the enzyme activity using a plate reader at appropriate time points. The
detection method will depend on the specific assay (e.g., fluorescence, absorbance,
luminescence).
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» Data Analysis: Calculate the percent inhibition for each compound concentration. Plot the
data and determine the IC50 value for active compounds.

Secondary Screening: Intact Protein Mass Spectrometry

Obijective: To confirm the covalent binding of hit compounds to the target protein.[1][13][14][15]

Materials:

Target enzyme

Hit compounds from the primary screen

Reaction buffer

Liquid chromatography-mass spectrometry (LC-MS) system

Protocol:

Reaction Setup: Incubate the target enzyme with an excess of the hit compound for a set
time. Include a negative control with the enzyme and solvent only.

o Sample Preparation: Quench the reaction and prepare the sample for LC-MS analysis. This
may involve desalting or buffer exchange.

o LC-MS Analysis: Inject the sample onto the LC-MS system. Separate the protein from
unbound compound using a suitable liquid chromatography method.

o Mass Analysis: Acquire the mass spectrum of the intact protein.

o Data Interpretation: Compare the mass of the protein incubated with the compound to the
mass of the control protein. An increase in mass corresponding to the molecular weight of
the compound confirms covalent adduct formation.

Kinetic Characterization of Covalent Inhibition

For covalent inhibitors, the IC50 value is highly dependent on the incubation time and enzyme
concentration.[8][9] A more informative parameter is the second-order rate constant,
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k_inact/K_I, which measures the efficiency of covalent modification.[8][9][16]

Objective: To determine the kinetic parameters of covalent inhibition.

Method:

e Progress Curve Analysis: Monitor the progress of the enzymatic reaction in the presence of
various concentrations of the inhibitor over time.

o Data Fitting: Fit the progress curves to the appropriate kinetic model for irreversible inhibition
to determine the values of k_inact (the maximal rate of inactivation) and K_I (the inhibitor
concentration at which the rate of inactivation is half-maximal).

e Calculate k_inact/K_I: The ratio of k_inact to K_I provides a measure of the inhibitor's

potency.
Parameter Description Importance
] o Useful for initial ranking of
The concentration of inhibitor
] compounds but can be
IC50 required to reduce enzyme ) )
o misleading for covalent
activity by 50%. o
inhibitors.[8][9]
The maximum rate of covalent Reflects the chemical reactivity
k_inact bond formation at saturating of the inhibitor-enzyme
inhibitor concentrations. complex.
The inhibitor concentration Represents the initial binding
K_I required to achieve half the affinity of the inhibitor to the
maximal rate of inactivation. enzyme.
The most reliable parameter
The second-order rate )
_ for comparing the potency and
k_inact/K_I constant for covalent o o
o efficiency of covalent inhibitors.
modification.
[BI[9][16]
Conclusion
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3-[(4-Fluorophenyl)sulfanyl]propanehydrazide represents a valuable chemical starting point
for target-based screening campaigns aimed at discovering novel covalent or coordinating
inhibitors. The protocols outlined in this application note provide a robust framework for
identifying, validating, and characterizing the activity of this and similar hydrazide-containing
compounds. By employing a combination of biochemical and biophysical methods, researchers
can confidently advance promising hits toward lead optimization.

References

e Evotec. (2025, May 22). Advancing Drug Discovery With Covalent Fragment Screening.
Available from: [Link]

e ResearchGate. (n.d.). (PDF) A Perspective on the Kinetics of Covalent and Irreversible
Inhibition. Available from: [Link]

o ConnectSci. (2025, August 29). Electrophilic fragment screening using native mass
spectrometry to identify covalent probes for surface cysteines. Australian Journal of
Chemistry. Available from: [Link]

» National Institutes of Health. (n.d.). Comparing hydrazine-derived reactive groups as
inhibitors of quinone-dependent amine oxidases. PMC. Available from: [Link]

e PubMed. (2016, October 5). A Perspective on the Kinetics of Covalent and Irreversible
Inhibition. Available from: [Link]

» Kinase Logistics Europe. (n.d.). Covalent inhibitors. Available from: [Link]

e Drug Discovery Chemistry. (n.d.). Commitment to covalency: kinetics of irreversible inhibitors
with a regenerable streptavidin sensor on the Pioneer FE system. Available from: [Link]

e PubMed. (2022, June 15). A Comprehensive Guide for Assessing Covalent Inhibition in
Enzymatic Assays lllustrated with Kinetic Simulations. Available from: [Link]

o National Institutes of Health. (2025, April 1). Exploration of Aromatic Hydrazides as Inhibitors
of Human Carbonic Anhydrases. PMC. Available from: [Link]

© 2026 BenchChem. All rights reserved. 9/13 Tech Support


https://www.benchchem.com/product/b3387718/docs?utm_src=pdf-body#application-note-3-4-fluorophenyl-sulfanyl-propanehydrazide-for-target-based-screening
https://www.evotec.com/en/execute/science-pool/advancing-drug-discovery-with-covalent-fragment-screening
https://www.researchgate.net/publication/309192463_A_Perspective_on_the_Kinetics_of_Covalent_and_Irreversible_Inhibition
https://connect.sci-hub.se/australian-journal-of-chemistry/electrophilic-fragment-screening-using-native-mass-spectrometry-to-identify-covalent-probes-for-surface-cysteines
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4862923/
https://pubmed.ncbi.nlm.nih.gov/27705393/
https://kl-europe.com/covalent-inhibitors/
https://www.drugdiscoverychemistry.com/uploadedFiles/Conference/14th-Fragment-Based-Lead-Discovery/Presentations/Schwartz-M-Presentation.pdf
https://pubmed.ncbi.nlm.nih.gov/35703714/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11013146/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3387718?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

ACS Omega. (2024, April 26). Synthesis of Novel Hydrazide—Hydrazone Compounds and In
Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA |
and Il. Available from: [Link]

MDPI. (2017, August 20). Synthesis of New Hydrazone Derivatives for MAO Enzymes
Inhibitory Activity. Available from: [Link]

OTAVA. (n.d.). Covalent Inhibitors Library. Available from: [Link]

Frontiers. (2022, April 13). High-Throughput Native Mass Spectrometry Screening in Drug
Discovery. Available from: [Link]

Nuvisan. (n.d.). Tailored mass spectrometry solutions for advanced protein science. Available
from: [Link]

National Institutes of Health. (n.d.). A Liquid Chromatography/Mass Spectrometry Method for
Screening Disulfide Tethering Fragments. PMC. Available from: [Link]

BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to ldentifying
Covalent Inhibitors for Challenging Targets. Available from: [Link]

National Institutes of Health. (n.d.). Antioxidant and Anticancer Activity of Novel Derivatives
of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PMC. Available from: [Link]

bioRxiv. (2020, June 18). Hydrazines as versatile chemical biology probes and drug-
discovery tools for cofactor-dependent enzymes. Available from: [Link]

YouTube. (2024, October 14). Strategies for Screening and Characterizing Targeted
Covalent Inhibitors. Available from: [Link]

AVESIS. (n.d.). Design of novel benzimidazole-propane hydrazide derivatives as -
glucosidase and a-amylase inhibitors: in vitro and in silico studies. Available from: [Link]

PubMed. (2020, June 29). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-
Methoxyphenyl)amino]propane-hydrazide. Available from: [Link]

© 2026 BenchChem. All rights reserved. 10/13 Tech Support


https://pubs.acs.org/doi/10.1021/acsomega.4c01758
https://www.mdpi.com/1420-3049/22/8/1369
https://otava.com/covalent-inhibitors-library
https://www.frontiersin.org/articles/10.3389/fmolb.2022.868953/full
https://www.nuvisan.com/tailored-mass-spectrometry-solutions-for-advanced-protein-science/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4762019/
https://www.bioascent.com/resources/from-screening-to-validation-a-comprehensive-approach-to-identifying-covalent-inhibitors-for-challenging-targets/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7412228/
https://www.biorxiv.org/content/10.1101/2020.06.17.157582v1
https://www.youtube.com/watch?v=kR2t0kL_2gM
https://avesis.atateknokent.com.tr/yayin/d7a7b3c4-9a5c-4f5e-8e3b-9c8d7a6b5c4d/design-of-novel-benzimidazole-propane-hydrazide-derivatives-as-a-glucosidase-and-a-amylase-inhibitors-in-vitro-and-in-silico-studies
https://pubmed.ncbi.nlm.nih.gov/32610506/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3387718?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

» National Institutes of Health. (n.d.). Hydrazide Reactive Peptide Tags for Site-Specific Protein
Labeling. PMC. Available from: [Link]

e ResearchGate. (2025, August 18). (PDF) Introduction of new quinolone-2-thio-acetamide-
propane hydrazide-benzimidazole derivatives as new a-glucosidase and a-amylase
inhibitors. Available from: [Link]

o ResearchGate. (n.d.). Synthesis 2-methyl-3-(N-pipreridyl)propane acid hydrazide and its
derivatives. Available from: [Link]

e ACS Publications. (2011, September 12). Hydrazide Reactive Peptide Tags for Site-Specific
Protein Labeling. Available from: [Link]

o ResearchGate. (2024, July 28). (PDF) Efficient Green Synthesis of Hydrazide Derivatives
Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking
Studies. Available from: [Link]

o UCI Department of Chemistry. (2011, September 12). Hydrazide Reactive Peptide Tags for
Site-Specific Protein Labeling. Available from: [Link]

o Oxford Academic. (2016, March 15). Chemical synthesis of proteins using hydrazide
intermediates. Available from: [Link]

o MDPI. (2024, July 30). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline:
Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Available
from: [Link]

e Der Pharma Chemica. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-
chlorophenyl) sulfonyl] propane hydrazide. Available from: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

© 2026 BenchChem. All rights reserved. 11/13 Tech Support


https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3183577/
https://www.researchgate.net/publication/383111361_Introduction_of_new_quinolone-2-thio-acetamide-propane_hydrazide-benzimidazole_derivatives_as_new_a-glucosidase_and_a-amylase_inhibitors
https://www.researchgate.net/publication/267812239_Synthesis_2-methyl-3-N-pipreridylpropane_acid_hydrazide_and_its_derivatives
https://pubs.acs.org/doi/10.1021/bc200231p
https://www.researchgate.net/publication/382604618_Efficient_Green_Synthesis_of_Hydrazide_Derivatives_Using_L-Proline_Structural_Characterization_Anticancer_Activity_and_Molecular_Docking_Studies
https://www.chem.uci.edu/~prescher/wordpress/wp-content/uploads/2015/09/2011_Bioconjugate_Chem.pdf
https://academic.oup.com/abbs/article/48/3/209/1640062
https://www.mdpi.com/1420-3049/29/15/3545
https://www.derpharmachemica.com/pharma-chemica/synthesis-characterisation-of-some-derivatives-of-3-4-chlorophenyl-sulfonyl-propane-hydrazide.pdf
https://www.benchchem.com/product/b3387718?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3387718?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

1. Advancing Drug Discovery With Covalent Fragment Screening | Evotec - Evotec
[evotec.com]

2. Exploration of Aromatic Hydrazides as Inhibitors of Human Carbonic Anhydrases - PMC
[pmc.ncbi.nlm.nih.gov]

. pubs.acs.org [pubs.acs.org]

. mdpi.com [mdpi.com]

. biorxiv.org [biorxiv.org]

. academic.oup.com [academic.oup.com]
. probes.bocsci.com [probes.bocsci.com]

. researchgate.net [researchgate.net]

© 00 N oo o A~ W

. A Perspective on the Kinetics of Covalent and Irreversible Inhibition - PubMed
[pubmed.ncbi.nim.nih.gov]

10. drugdiscoverychemistry.com [drugdiscoverychemistry.com]

11. Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine
oxidases - PMC [pmc.ncbi.nim.nih.gov]

12. From Screening to Validation: A Comprehensive Approach to Identifying Covalent
Inhibitors for Challenging Targets - BioAscent | Integrated Drug Discovery Services
[bioascent.com]

13. connectsci.au [connectsci.au]
14. Tailored mass spectrometry solutions for advanced protein science [nuvisan.com]

15. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering
Fragments - PMC [pmc.ncbi.nlm.nih.gov]

16. kinaselogistics.com [kinaselogistics.com]

To cite this document: BenchChem. [Application Note: 3-[(4-
Fluorophenyl)sulfanyl]propanehydrazide for Target-Based Screening]. BenchChem, [2026].
[Online PDF]. Available at:
[https://www.benchchem.com/product/b3387718/docs#application-note-3-4-fluorophenyl-
sulfanyl-propanehydrazide-for-target-based-screening]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2026 BenchChem. All rights reserved. 12/13 Tech Support


https://www.evotec.com/sciencepool/advancing-drug-discovery-with-covalent-fragment-screening-evotec
https://www.evotec.com/sciencepool/advancing-drug-discovery-with-covalent-fragment-screening-evotec
https://pmc.ncbi.nlm.nih.gov/articles/PMC11959329/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11959329/
https://pubs.acs.org/doi/10.1021/acsomega.3c10182
https://www.mdpi.com/1420-3049/22/8/1381
https://www.biorxiv.org/content/10.1101/2020.06.17.154864v1.full
https://academic.oup.com/nsr/article/3/1/107/2460219
https://probes.bocsci.com/products/hydrazides-7550.html
https://www.researchgate.net/publication/312144660_A_Perspective_on_the_Kinetics_of_Covalent_and_Irreversible_Inhibition
https://pubmed.ncbi.nlm.nih.gov/27703080/
https://pubmed.ncbi.nlm.nih.gov/27703080/
https://www.drugdiscoverychemistry.com/docs/librariesprovider23/default-document-library/schwartz_commitment_note.pdf?sfvrsn=4029a639_1
https://pmc.ncbi.nlm.nih.gov/articles/PMC6009937/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6009937/
https://www.bioascent.com/resources/posters/from-screening-to-validation-a-comprehensive-approach-to-identifying-covalent-inhibitors-for-challenging-targets
https://www.bioascent.com/resources/posters/from-screening-to-validation-a-comprehensive-approach-to-identifying-covalent-inhibitors-for-challenging-targets
https://www.bioascent.com/resources/posters/from-screening-to-validation-a-comprehensive-approach-to-identifying-covalent-inhibitors-for-challenging-targets
https://connectsci.au/ch/article/78/9/CH25081/199714/Electrophilic-fragment-screening-using-native-mass
https://www.nuvisan.com/en/discovery/biosciences/mass-spectrometry
https://pmc.ncbi.nlm.nih.gov/articles/PMC6609441/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6609441/
https://kinaselogistics.com/news/detail/kinetic-analysis-of-covalent-and-irreversible-inhibitors/
https://www.benchchem.com/product/b3387718/docs#application-note-3-4-fluorophenyl-sulfanyl-propanehydrazide-for-target-based-screening
https://www.benchchem.com/product/b3387718/docs#application-note-3-4-fluorophenyl-sulfanyl-propanehydrazide-for-target-based-screening
https://www.benchchem.com/product/b3387718/docs#application-note-3-4-fluorophenyl-sulfanyl-propanehydrazide-for-target-based-screening
https://www.benchchem.com/product/b3387718/docs#application-note-3-4-fluorophenyl-sulfanyl-propanehydrazide-for-target-based-screening
https://www.benchchem.com/product/b3387718/docs#application-note-3-4-fluorophenyl-sulfanyl-propanehydrazide-for-target-based-screening
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3387718?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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